molecular formula C22H17BrN2O4 B2656752 5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 342615-11-6

5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B2656752
CAS RN: 342615-11-6
M. Wt: 453.292
InChI Key: WNFAMPZKOSCDDN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H17BrN2O4 and its molecular weight is 453.292. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound and its analogs have been explored in organic synthesis, showcasing the versatility of isoxazole and pyrrole derivatives in chemical reactions. Studies on the dichotomy in ring-opening reactions of similar structured compounds with cyclic secondary amines have revealed the potential for creating a variety of novel structures through cyclization and rearrangement processes (Šafár̆ et al., 2000). This highlights the compound's utility in synthesizing complex molecules which could have further applications in developing new materials or biologically active molecules.

Materials Science and Luminescence

Compounds with a structure similar to the one mentioned have been utilized in the development of photoluminescent materials. For instance, new photoluminescent conjugated polymers containing related pyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, demonstrating applications in organic electronics and photonics due to their strong photoluminescence properties (Beyerlein & Tieke, 2000). These materials are potential candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Heterocyclic Chemistry and Drug Design

The structural motif of isoxazoles and pyrroles is prevalent in many biologically active compounds. Research into the synthesis and characterization of new isoxazole derivatives based on similar frameworks has indicated potential antimicrobial activities, which could be explored further for drug development purposes (Dhaduk & Joshi, 2022). The exploration of such compounds enriches the pool of molecules available for the design and synthesis of new drugs, especially in the search for novel antimicrobial agents.

Advanced Functional Materials

The use of related conjugated polyelectrolytes as electron transport layers in polymer solar cells showcases another application avenue. Such materials enhance the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface, demonstrating the compound's relevance in renewable energy technologies (Hu et al., 2015).

properties

IUPAC Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-13-5-2-3-6-16(13)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)15-10-8-14(23)9-11-15/h2-12,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFAMPZKOSCDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

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